RL71

説明

特性

IUPAC Name |

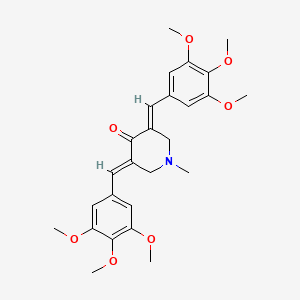

(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO7/c1-27-14-18(8-16-10-20(29-2)25(33-6)21(11-16)30-3)24(28)19(15-27)9-17-12-22(31-4)26(34-7)23(13-17)32-5/h8-13H,14-15H2,1-7H3/b18-8+,19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEWTDITEXRGCF-GCBPPVMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RL71: A Deep Dive into its Anti-Cancer Mechanism of Action

For Immediate Release

This technical whitepaper provides an in-depth analysis of the molecular mechanisms underpinning the anti-cancer properties of RL71, a second-generation curcumin (B1669340) analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current preclinical findings, detailing the compound's primary target and its multifaceted effects on cancer cell signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and autophagy.

Core Mechanism: Targeting SERCA2 to Induce Endoplasmic Reticulum Stress

This compound exerts its potent anti-cancer effects by directly targeting and inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial protein responsible for maintaining calcium homeostasis within the cell.[1][2][3] By binding to a novel site on SERCA2, this compound disrupts its function, leading to a cascade of events that are detrimental to cancer cells.[1]

The inhibition of SERCA2 by this compound results in the depletion of calcium stores within the endoplasmic reticulum (ER) and a subsequent increase in cytosolic calcium levels.[2][3] This disruption of calcium homeostasis triggers significant ER stress, a condition that, when prolonged and severe, activates cellular pathways leading to programmed cell death.[1][2][3]

Downstream Effects: A Triad of Anti-Cancer Activity

The this compound-induced ER stress initiates three primary downstream pathways that contribute to its efficacy in eliminating cancer cells: G2/M cell cycle arrest, apoptosis, and autophagic cell death.

G2/M Cell Cycle Arrest

This compound has been shown to cause a significant increase in the population of cancer cells in the G2/M phase of the cell cycle.[1][4] This cell cycle arrest prevents the cancer cells from progressing to mitosis and further proliferation, effectively halting tumor growth.[4]

Apoptosis

A key consequence of this compound-induced ER stress is the activation of the apoptotic pathway.[1][4] This is evidenced by a significant increase in the ratio of cleaved-caspase 3 to pro-caspase 3, a hallmark of apoptosis.[4] The induction of apoptosis by this compound provides a direct mechanism for killing cancer cells.

Autophagic Cell Death

In certain cancer types, particularly triple-negative breast cancer (TNBC), this compound triggers excessive autophagic cell death, which is a major contributor to its anti-cancer activity.[2][3][5] The sustained increase in cytosolic calcium levels activates the CaMKK-AMPK-mTOR signaling pathway, a key regulator of autophagy.[2][3] This overstimulation of autophagy ultimately leads to the demise of the cancer cell.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound, demonstrating its potency and effects on various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |

| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [4] |

| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [4] |

| SW480 | Human Colon Cancer | 0.8 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1 | [6] |

| SUM-1315 | Triple-Negative Breast Cancer | ~1 | [6] |

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment Concentration | % Cells in G2/M Phase (Increase) | % Apoptotic Cells (Increase) | Reference |

| Canine Osteosarcoma | 2x and 5x EC50 | Significant Increase | Significant Increase | [4] |

| Donor Derived Histiocytic Sarcoma | 0.5x, 1x, 2x EC50 | Dose-dependent Increase | Dose-dependent Increase | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.[6]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.[4][8]

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound, and both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[4][8]

Western Blotting

-

Protein Extraction: Cells are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved-caspase 3, pro-caspase 3, GRP78, CHOP).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits SERCA2, leading to ER stress and increased cytosolic Ca2+, which in turn induces apoptosis, G2/M arrest, and autophagic cell death.

Caption: Workflow for determining cancer cell viability after this compound treatment using the MTT assay.

References

- 1. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of RL71 with SERCA2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity and kinetics of RL71, a second-generation curcumin (B1669340) analog, with its direct molecular target, the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2). This compound has demonstrated potent anticancer activity, and its mechanism of action is primarily attributed to the inhibition of SERCA2, leading to endoplasmic reticulum (ER) stress, apoptosis, and autophagy in cancer cells. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.

This compound and its Target: SERCA2

This compound (3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one) is a synthetic analog of curcumin that exhibits significant cytotoxicity against various cancer cell lines. Through affinity chromatography, SERCA2 was identified as the direct binding target of this compound. SERCA2 is a crucial intracellular ion pump responsible for transporting Ca2+ ions from the cytosol into the sarcoplasmic/endoplasmic reticulum, thereby maintaining calcium homeostasis. Inhibition of SERCA2 disrupts this balance, leading to a cascade of cellular events that can culminate in cell death, making it an attractive target for cancer therapy.

Binding Affinity and Kinetics of this compound with SERCA2

Table 1: Quantitative Data for this compound-SERCA2 Interaction

| Parameter | Value | Method | Source |

| Estimated Free Energy of Binding | -8.89 kcal/mol | Molecular Docking | [1] |

| Critical Binding Residue | Lys876 | Site-directed Mutagenesis | [1] |

| Inhibition of Ca2+-ATPase Activity | 77% inhibition at 4 µM | Ca2+-ATPase Activity Assay | [1] |

| Cytotoxicity (IC50 in SW480 cells) | 0.8 µM | MTT Assay | [1][2] |

Note: The free energy of binding is a calculated estimate from a computational model and not an experimentally determined dissociation constant.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between this compound and SERCA2.

Identification of this compound Binding Proteins by Affinity Chromatography

This method is used to isolate and identify the cellular targets of a small molecule like this compound.

Protocol:

-

Preparation of this compound-biotin Conjugate: this compound is chemically modified to incorporate a biotin (B1667282) tag, creating a "bait" molecule.

-

Immobilization on Streptavidin Beads: The this compound-biotin conjugate is incubated with streptavidin-coated agarose (B213101) beads, allowing for high-affinity binding.

-

Cell Lysate Preparation: Cancer cells (e.g., SW480) are lysed to release total cellular proteins.

-

Affinity Pull-down: The cell lysate is incubated with the this compound-biotin-streptavidin beads. Proteins that bind to this compound will be captured on the beads.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry (LC-MS/MS).

Measurement of SERCA2 Ca2+-ATPase Activity

This assay quantifies the enzymatic activity of SERCA2 and its inhibition by compounds like this compound. A common method is a coupled enzyme assay that measures ATP hydrolysis.

Protocol:

-

Preparation of Microsomes: Microsomal fractions containing SERCA2 are isolated from cells or tissues.

-

Assay Buffer Preparation: An assay buffer containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH is prepared.

-

Reaction Initiation: The microsomal preparation is added to the assay buffer along with varying concentrations of this compound or a vehicle control. The reaction is initiated by the addition of ATP.

-

Spectrophotometric Measurement: The hydrolysis of ATP by SERCA2 produces ADP. PK then converts PEP and ADP to pyruvate and ATP. LDH subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the ATPase activity of SERCA2.

-

Data Analysis: The rate of absorbance change is calculated to determine the SERCA2 activity. Inhibition curves are generated by plotting activity against this compound concentration to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of SERCA2 by this compound triggers a series of downstream signaling events, primarily ER stress-induced apoptosis and autophagy.

Experimental Workflow for Characterizing this compound-SERCA2 Interaction

Caption: Workflow for the identification and characterization of this compound's interaction with SERCA2.

This compound-Induced ER Stress and Apoptosis Signaling Pathway

Inhibition of SERCA2 by this compound leads to the depletion of Ca2+ from the ER lumen and an increase in cytosolic Ca2+, triggering the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates apoptotic pathways.

Caption: this compound-induced ER stress leading to apoptosis.

This compound-Induced Autophagy Signaling Pathway

In addition to apoptosis, this compound-mediated SERCA2 inhibition also triggers autophagy, a cellular self-degradation process. This is reportedly mediated through the CaMKK-AMPK-mTOR pathway.

Caption: this compound-induced autophagy via the CaMKK-AMPK-mTOR pathway.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of SERCA2 with significant potential in cancer therapy. The current understanding of its binding is based on computational modeling and in vitro functional assays. To further advance the development of this compound or its analogs as therapeutic agents, future research should focus on:

-

Quantitative Binding and Kinetic Studies: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the precise K_D, K_i, k_on, and k_off values.

-

Structural Biology: Obtaining a co-crystal structure of this compound bound to SERCA2 to validate the binding site and inform the design of more potent and selective inhibitors.

-

In Vivo Efficacy and Pharmacodynamics: Further elucidating the in vivo efficacy and safety profile of this compound in various cancer models and correlating these with its pharmacodynamic effects on SERCA2 and downstream signaling pathways.

This technical guide provides a solid foundation for researchers and drug developers working on SERCA2 inhibitors and the therapeutic potential of compounds like this compound. The detailed methodologies and pathway visualizations serve as a valuable resource for designing future experiments and advancing this promising area of cancer research.

References

- 1. Frontiers | Restoration of Sarco/Endoplasmic Reticulum Ca2+-ATPase Activity Functions as a Pivotal Therapeutic Target of Anti-Glutamate-Induced Excitotoxicity to Attenuate Endoplasmic Reticulum Ca2+ Depletion [frontiersin.org]

- 2. Structural basis for the high Ca2+ affinity of the ubiquitous SERCA2b Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]

RL71: A Comprehensive Technical Guide to a Novel Curcumin Analog for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL71, a second-generation heterocyclic cyclohexanone (B45756) curcumin (B1669340) analog, has emerged as a potent anti-cancer agent, particularly demonstrating significant efficacy against triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound. It details the molecular mechanisms underlying its therapeutic effects, including the induction of apoptosis and autophagy through the inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2). This document also furnishes detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically identified as 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one.[1] Its structure is a derivative of curcumin, designed to enhance cytotoxic activity against cancer cells.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one | PubChem |

| Molecular Formula | C26H31NO7 | PubChem |

| Molecular Weight | 469.5 g/mol | PubChem |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Biological Activity and Mechanism of Action

This compound exhibits potent anti-cancer properties, primarily through the induction of programmed cell death in cancer cells. It has demonstrated significant activity in various cancer cell lines, with a particular focus on estrogen receptor (ER)-negative breast cancers.

Induction of Apoptosis and Autophagy

This compound is a powerful inducer of both apoptosis and autophagic cell death.[1] Studies have shown that it can cause cell cycle arrest in the G2/M phase.[2][3] A key molecular target of this compound is the sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2).[1]

By inhibiting SERCA2, this compound disrupts calcium homeostasis, leading to an increase in cytosolic Ca2+ levels and depletion of endoplasmic reticulum (ER) Ca2+ stores. This disruption triggers ER stress, a condition that, when prolonged, initiates the apoptotic cascade. Evidence for this includes the increased expression of ER stress markers such as GRP78, ATF4, and CHOP.[1] The apoptotic pathway is further confirmed by the cleavage of caspase-3.[2]

The elevated intracellular calcium levels also stimulate autophagy through the activation of the CaMKK-AMPK-mTOR signaling pathway.[1] This dual induction of apoptosis and autophagy contributes to the potent cytotoxic effects of this compound.

Downregulation of Pro-Survival Signaling

In addition to inducing cell death pathways, this compound has been shown to downregulate pro-survival signaling molecules. In MDA-MB-231 and MDA-MB-468 breast cancer cells, this compound significantly decreased the phosphorylation of Akt, a key protein in cell survival and proliferation.[2]

Anti-Angiogenic Potential

This compound has also demonstrated anti-angiogenic properties in vitro. It has been observed to inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs) and their ability to form tube-like structures, which are critical processes in the formation of new blood vessels that supply tumors.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy and pharmacokinetics of this compound from published studies.

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value | Source |

| MDA-MB-231 (TNBC) | Cytotoxicity | IC50 | 0.3 µM | [4] |

| SKBr3 (ER-negative breast cancer) | Apoptosis | 35% apoptosis at 1 µM after 48h | [2] | |

| DH82 (Canine Histiocytic Sarcoma) | Cytotoxicity | EC50 | 0.66 ± 0.057 µM | [5] |

| Nike (Canine Histiocytic Sarcoma) | Cytotoxicity | EC50 | 0.79 ± 0.13 µM | [5] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Conditions | Source |

| Peak Plasma Concentration (Cmax) | 0.405 µg/ml | 8.5 mg/kg oral administration | [2] |

| Time to Peak Concentration (Tmax) | 5 minutes | 8.5 mg/kg oral administration | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Western Blot

This protocol is used to detect the cleavage of caspase-3, a hallmark of apoptosis.

-

Cell Lysis: Treat cells with this compound for the desired time. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and count them.

-

Fixation: Fix the cells (approximately 1 x 10^6 cells) in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[4][8]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[8]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)

This protocol is used to assess the anti-angiogenic activity of this compound.

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[2][9]

-

Cell Seeding: Seed HUVECs onto the coated wells in the presence of various concentrations of this compound. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).

-

Incubation: Incubate the plate at 37°C for 6-18 hours to allow for the formation of tube-like structures.

-

Imaging: Visualize and capture images of the tube networks using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: this compound signaling pathway leading to apoptosis and autophagy.

Caption: General experimental workflow for evaluating this compound's anti-cancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotech.illinois.edu [biotech.illinois.edu]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay | Semantic Scholar [semanticscholar.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 9. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of RL71: A Technical Guide to Its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of RL71, a second-generation curcumin (B1669340) derivative showing significant promise in oncology. The document synthesizes available data on its mechanism of action, challenges in its delivery, and the strategies employed to enhance its therapeutic efficacy.

This compound is a potent cytotoxic agent, particularly against triple-negative breast cancer and colorectal cancer.[1] Its primary mechanism of action involves the inhibition of the Sarco/endoplasmic reticulum Ca2+-ATPase 2 (SERCA2) protein. This inhibition disrupts calcium homeostasis, leading to endoplasmic reticulum (ER) stress and, ultimately, apoptosis in cancer cells. Furthermore, the resulting elevation in intracellular calcium levels triggers autophagy through the activation of the CaMKK-AMPK-mTOR pathway.[1]

Despite its potent in vitro activity, the clinical translation of free this compound is hampered by poor bioavailability, a common challenge for curcumin-based compounds. To address this limitation, a nanoformulation has been developed where this compound is encapsulated in styrene (B11656) maleic acid (SMA) micelles (SMA-RL71). This formulation has demonstrated significantly improved biodistribution and tumor accumulation.[1][2]

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound and its nanoformulation, SMA-RL71, are not extensively published. However, preclinical studies provide valuable insights into the comparative bioavailability and tumor targeting efficiency of the free drug versus its nanoformulation. The following table summarizes the key findings.

| Parameter | Free this compound | SMA-RL71 | Fold Change | Study Context |

| Tumor Drug Accumulation | Low | High | 16-fold increase | Xenograft model of triple-negative breast cancer[2] |

| In Vivo Efficacy (Tumor Growth) | Ineffective | Significant Suppression | - | Xenograft model of triple-negative breast cancer[2] |

| Route of Administration | Intraperitoneal / Intravenous | Intravenous | - | Preclinical xenograft models[1][2] |

| Toxicity | Not specified | Non-toxic | - | Assessed by plasma markers for liver and kidney injury after 90 days of weekly administration in mice[2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature, providing a framework for the preclinical evaluation of this compound.

Biodistribution and Tumor Accumulation Study

Objective: To compare the biodistribution and tumor accumulation of free this compound versus SMA-RL71 in a murine xenograft model.

Animal Model: Female severe combined immunodeficient (SCID) mice.

Tumor Implantation:

-

Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured under standard conditions.

-

A suspension of 1 x 10^6 cells in 100 µL of a suitable medium (e.g., a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

Drug Formulation and Administration:

-

SMA-RL71 Formulation: this compound is encapsulated within styrene maleic acid (SMA) micelles.

-

Free this compound Formulation: this compound is dissolved in a suitable vehicle (e.g., a solution containing DMSO, polyethylene (B3416737) glycol, and saline).

-

Mice are randomly assigned to treatment groups (e.g., control, free this compound, SMA-RL71).

-

The respective formulations are administered intravenously (e.g., via tail vein injection) at a specified dose (e.g., 10 mg/kg).

Sample Collection and Analysis:

-

At predetermined time points post-injection (e.g., 2, 8, 24, and 48 hours), mice are euthanized.

-

Blood samples are collected via cardiac puncture.

-

Tumors and major organs (liver, spleen, kidney, lung, heart) are harvested, weighed, and flash-frozen.

-

This compound concentrations in plasma and homogenized tissues are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Data Analysis:

-

The concentration of this compound in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

The tumor-to-organ ratios are calculated to assess the targeting efficiency of the nanoformulation.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for Biodistribution Study

Caption: Preclinical experimental workflow for this compound biodistribution.

References

Technical Guide: In Vitro Cytotoxicity of RL71 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL71, a second-generation synthetic analog of curcumin, has emerged as a potent small molecule with significant anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of the in vitro cytotoxicity of this compound, with a particular focus on its effects on triple-negative breast cancer (TNBC) cell lines.[3][4] TNBC is known for its aggressive phenotype and lack of targeted therapies, making the exploration of novel therapeutic agents like this compound a critical area of research.[1] This document will detail the molecular mechanism of this compound, present key quantitative data from cytotoxicity studies, outline relevant experimental protocols, and provide visual representations of the underlying biological pathways and workflows.

Core Mechanism of Action: SERCA2 Inhibition

The primary molecular target of this compound is the Sarco/Endoplasmic Reticulum Calcium-ATPase 2 (SERCA2), an intracellular pump that maintains calcium homeostasis.[3][4][5] this compound's potent anti-cancer activity stems from its ability to inhibit SERCA2, triggering a cascade of cellular events that culminate in cancer cell death.[3][5]

The mechanism unfolds through two primary pathways:

-

ER Stress and Apoptosis: By inhibiting SERCA2, this compound prevents the reuptake of calcium ions (Ca²⁺) into the endoplasmic reticulum (ER), leading to their accumulation in the cytosol.[1][3] The resulting depletion of the ER calcium pool induces significant ER stress, which in turn activates the apoptotic cell death pathway.[3][4]

-

Autophagy Induction: The marked increase in cytosolic Ca²⁺ levels activates the Ca²⁺/calmodulin-dependent kinase kinase (CaMKK)-AMP-activated protein kinase (AMPK)-mTOR signaling pathway.[1][3][4] This activation leads to the induction of autophagy.[3] In TNBC cells, this compound triggers excessive autophagy, which transitions from a survival mechanism to a form of programmed cell death, becoming the main contributor to this compound's cytotoxic effects.[1][3][4]

Caption: this compound signaling pathway in breast cancer cells.

Quantitative Data on Cytotoxicity

This compound has demonstrated potent, dose-dependent cytotoxic activity across various breast cancer cell lines, particularly those of the triple-negative subtype.[6]

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (48h treatment) | Reference |

|---|---|---|---|

| MDA-MB-468 | Triple-Negative Breast Cancer | ~1 µM | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1 µM | [6] |

| SUM-1315 | Triple-Negative Breast Cancer | ~1 µM |[6] |

Note: The studies also indicate a time-dependent decrease in cell viability upon exposure to this compound.[6]

Table 2: Summary of Key In Vitro Findings

| Finding | Cell Line(s) | Treatment Details | Effect | Reference |

|---|---|---|---|---|

| Apoptosis Induction | MDA-MB-468, MDA-MB-231, SUM-1315 | 1 µM this compound for 24h | <10% of cells underwent apoptosis. | [6] |

| Autophagic Cell Death | TNBC cell lines | 1 µM this compound for 24h | Main contributor to this compound-induced cell death. | [3][4] |

| Ca²⁺-ATPase Activity | MDA-MB-468 | Dose-dependent | 2 µM of this compound inhibited activity to a level comparable to 1 µM of thapsigargin. | [4][5] |

| ER Stress Marker Expression | MDA-MB-468 | Dose-dependent | Increased expression of Grp78, ATF4, and CHOP. | [5] |

| Signaling Protein Modulation | TNBC cell lines | Dose- and time-dependent | Increased phosphorylation of AMPK; decreased phosphorylation of mTOR and p70S6K. |[4] |

Experimental Protocols

Standardized protocols are crucial for assessing the in vitro cytotoxicity of compounds like this compound. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.1 to 10 µM). Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Caption: General experimental workflow for an MTT cytotoxicity assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Breast cancer cell lines

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 1 µM) for 24 hours.[8] Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples immediately using a flow cytometer.[8] Annexin V-FITC positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[8]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound (e.g., SERCA2, p-AMPK, LC3B).

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-mTOR, anti-LC3B, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the protein expression level. Use a loading control like β-Actin to normalize the data.[4]

Conclusion

The small molecule this compound exhibits potent in vitro cytotoxicity against breast cancer cells, especially the hard-to-treat triple-negative subtype.[3][6] Its unique mechanism, centered on the inhibition of SERCA2, triggers cell death primarily through the induction of excessive autophagy, with a secondary contribution from apoptosis.[3][4] The comprehensive data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating this compound. Further exploration of this compound is warranted to fully elucidate its therapeutic potential in breast cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Styrene maleic acid-encapsulated this compound micelles suppress tumor growth in a murine xenograft model of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

RL71's Disruption of Calcium Homeostasis in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the novel curcumin (B1669340) analog, RL71, and its targeted effect on calcium homeostasis in colorectal cancer (CRC). This compound has demonstrated significant anti-cancer activity by selectively inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial regulator of intracellular calcium levels. This inhibition triggers a cascade of cellular events, commencing with endoplasmic reticulum (ER) stress and culminating in apoptosis of CRC cells. This document consolidates the current understanding of this compound's mechanism of action, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with the comprehensive knowledge required to further investigate and potentially harness this compound as a therapeutic agent against colorectal cancer.

Introduction: The Role of Calcium Homeostasis in Colorectal Cancer

Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The precise spatial and temporal control of intracellular Ca2+ concentrations is therefore critical for normal cellular function. In colorectal cancer, the machinery that regulates calcium homeostasis is often dysregulated, contributing to tumor progression and therapeutic resistance. Key players in this machinery include calcium channels, pumps, and binding proteins that collectively modulate Ca2+ signals.

The Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps are vital for maintaining a low cytosolic Ca2+ concentration by actively transporting Ca2+ from the cytosol into the lumen of the endoplasmic reticulum. The SERCA2 isoform is of particular interest in colorectal cancer, as its expression and activity can be altered in malignant cells. Disruption of SERCA2 function leads to an elevation in cytosolic Ca2+, depletion of ER Ca2+ stores, and the induction of ER stress, a condition that can trigger apoptotic cell death.

This compound, a second-generation heterocyclic cyclohexanone (B45756) curcumin analog, has emerged as a potent and selective inhibitor of SERCA2.[1] Its ability to disrupt calcium homeostasis in colorectal cancer cells underscores the potential of targeting this pathway for therapeutic intervention.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to and inhibiting the activity of SERCA2.[1] This interaction occurs at a novel binding site on the SERCA2 protein, leading to a significant reduction in its Ca2+-ATPase activity.[1]

The inhibition of SERCA2 by this compound has the following key consequences:

-

Disruption of Calcium Homeostasis: By blocking the pumping of Ca2+ into the ER, this compound causes a sustained increase in the cytosolic Ca2+ concentration and a depletion of ER Ca2+ stores.

-

Induction of Endoplasmic Reticulum (ER) Stress: The depletion of Ca2+ in the ER disrupts the proper folding of proteins, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. Key markers of ER stress, such as Glucose-Regulated Protein 78 (GRP78) and C/EBP homologous protein (CHOP), are significantly upregulated upon this compound treatment.[1]

-

Apoptosis: If ER stress is prolonged or severe, the UPR switches from a pro-survival to a pro-apoptotic response. The upregulation of CHOP is a critical event in this transition, as it promotes the expression of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to programmed cell death.

-

Cell Cycle Arrest: In addition to inducing apoptosis, this compound has been shown to cause G2/M phase cell cycle arrest in colorectal cancer cells, further contributing to its anti-proliferative effects.[1]

Quantitative Data

The efficacy of this compound has been quantified in both in vitro and in vivo models of colorectal cancer.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Citation |

| SW480 | 0.8 | [1] |

| HCT116 | >1 | [1] |

| HT29 | >1 | [1] |

| LoVo | >1 | [1] |

| Caco-2 | >1 | [1] |

IC50 (Half-maximal inhibitory concentration) values were determined after 48 hours of treatment.

Table 2: In Vivo Efficacy of this compound in a SW480 Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 15 | Mean Tumor Weight (g) at Day 15 | Citation |

| Olive Oil (Control) | - | ~1500 | ~1.5 | [1] |

| This compound | 1 | ~1000 | ~1.0 | [1] |

| This compound | 2 | ~750 | ~0.75 | [1] |

| This compound | 4 | ~500 | ~0.5 | [1] |

Tumor-bearing mice were treated for 14 consecutive days.

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound in colorectal cancer cells.

Caption: this compound inhibits SERCA2, leading to disrupted calcium homeostasis, ER stress, and ultimately apoptosis and cell cycle arrest in colorectal cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., SW480, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SERCA2 Activity Assay

This assay measures the Ca2+-ATPase activity of SERCA2 in the presence of this compound.

Materials:

-

Cell lysates from colorectal cancer cells

-

Ca2+-ATPase activity assay kit (e.g., from Nanjing Jiancheng Bioengineering Institute)

-

This compound

-

Microplate reader

Procedure:

-

Treat colorectal cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the Ca2+-ATPase assay kit.

-

Determine the protein concentration of the cell lysates.

-

Perform the Ca2+-ATPase activity assay according to the kit's instructions. This typically involves measuring the rate of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the specific activity of Ca2+-ATPase (e.g., in µmol Pi/mg protein/hour) and express the results as a percentage of the control.

Immunofluorescence Staining for ER Stress Markers

This protocol is used to visualize the upregulation of ER stress markers, such as GRP78 and CHOP, in this compound-treated cells.

Materials:

-

Colorectal cancer cells

-

This compound

-

Coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies against GRP78 and CHOP

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a culture dish and allow them to attach overnight.

-

Treat the cells with this compound at the desired concentration and for the appropriate time.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with primary antibodies against GRP78 or CHOP overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

In Vivo Xenograft Model

This protocol describes the establishment of a colorectal cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

SW480 colorectal cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., olive oil)

-

Calipers

Procedure:

-

Harvest SW480 cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) at the desired doses daily or on a specified schedule. Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Conclusion

This compound represents a promising therapeutic candidate for colorectal cancer by virtue of its specific targeting of SERCA2 and the subsequent disruption of calcium homeostasis. The induction of ER stress-mediated apoptosis provides a clear and potent mechanism for its anti-cancer activity. The data and protocols presented in this technical guide offer a solid foundation for further research into the clinical translation of this compound. Future studies should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and exploring its potential in a broader range of cancer types where calcium signaling dysregulation is a contributing factor. The continued investigation of this compound and similar targeted therapies holds the promise of more effective and less toxic treatments for colorectal cancer.

References

Preliminary Toxicity Assessment of RL71: A Technical Overview for Drug Development Professionals

Disclaimer: This document summarizes the publicly available preliminary toxicity data for the investigational compound RL71. The information is intended for researchers, scientists, and drug development professionals. It is crucial to note that comprehensive toxicity studies on this compound are not widely published, and this guide is based on limited available data. Further extensive toxicological evaluation is required to establish a complete safety profile for this compound.

Introduction

This compound, a second-generation curcumin (B1669340) derivative with the chemical name 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one, has emerged as a promising candidate in preclinical cancer research. It has demonstrated potent in vitro cytotoxicity against various cancer cell lines, including triple-negative breast cancer, canine osteosarcoma, and canine histiocytic sarcoma. The primary mechanism of action of this compound involves the induction of apoptosis and G2/M cell cycle arrest in cancer cells. Furthermore, studies have indicated that this compound modulates key cell signaling proteins, notably the epidermal growth factor receptor (EGFR). Given its therapeutic potential, understanding the preliminary toxicity profile of this compound is a critical step in its development pathway. This technical guide provides a summary of the available toxicity data, detailed experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data

The publicly available literature contains limited quantitative data regarding the toxicity of this compound. The primary source of in vivo toxicity information comes from a study on a nanoformulation of this compound, Styrene Maleic Acid-encapsulated this compound (SMA-RL71).

| Formulation | Animal Model | Dosage and Administration | Duration | Key Findings | Reference |

| SMA-RL71 | Murine Xenograft Model (Triple-Negative Breast Cancer) | 10 mg/kg, weekly intravenous administration | 90 days | Normal levels of plasma markers for liver and kidney injury were observed, suggesting non-toxicity at the tested dose and duration. | [1] |

Note: No LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound have been reported in the reviewed literature. The existing data is specific to the SMA-RL71 nanoformulation and may not be directly extrapolated to free this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the available research on this compound and general practices for preclinical toxicity assessment.

In Vivo Toxicity Assessment in a Murine Xenograft Model

This protocol describes the methodology for assessing the systemic toxicity of an investigational compound like SMA-RL71 in a tumor-bearing mouse model.

Objective: To evaluate the potential toxicity of SMA-RL71 on key organs (liver and kidney) following repeated intravenous administration in a murine xenograft model of triple-negative breast cancer.

Materials:

-

Animal Model: Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.

-

Cell Line: Human triple-negative breast cancer cell line (e.g., MDA-MB-231).

-

Test Article: SMA-RL71, formulated in a sterile, biocompatible vehicle.

-

Control: Vehicle control.

-

Equipment: Standard animal housing facilities, sterile syringes and needles, equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture), centrifuge, and a clinical chemistry analyzer.

Procedure:

-

Tumor Implantation:

-

Human triple-negative breast cancer cells are cultured under standard conditions.

-

A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium like Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor growth is monitored regularly.

-

-

Dosing:

-

Once tumors reach a predetermined size, animals are randomized into treatment and control groups.

-

The treatment group receives weekly intravenous injections of SMA-RL71 at a dose of 10 mg/kg.

-

The control group receives an equivalent volume of the vehicle.

-

-

Monitoring:

-

Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Body weights are recorded weekly.

-

-

Toxicity Evaluation (at 90 days):

-

At the end of the study period, animals are euthanized.

-

Blood is collected for biochemical analysis of liver and kidney function markers.

-

Liver Function Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

-

Kidney Function Markers: Blood urea (B33335) nitrogen (BUN) and creatinine.

-

-

Major organs (liver, kidneys, spleen, heart, lungs) are harvested for histopathological examination (optional, but recommended for comprehensive toxicity assessment).

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound: EGFR Modulation

This compound has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key driver of cell proliferation and survival in many cancers. The diagram below illustrates a simplified representation of this pathway.

Caption: EGFR Signaling Pathway Modulation by this compound.

Generalized Workflow for an In Vivo Toxicity Study

The following diagram illustrates a typical workflow for a preclinical in vivo toxicity study, from animal model selection to data analysis.

References

RL71: A Novel Curcumin Analog for Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL71, a second-generation heterocyclic cyclohexanone (B45756) analog of curcumin (B1669340), has emerged as a promising small molecule for cancer therapy. Its chemical name is 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one.[1][2] Extensive research has demonstrated its potent cytotoxic effects across a range of cancer cell lines, including colorectal, breast (particularly estrogen receptor-negative and triple-negative), and canine osteosarcoma.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative anti-cancer activity, and the experimental protocols utilized in its evaluation.

Mechanism of Action

The primary molecular target of this compound is the Sarco/Endoplasmic Reticulum Calcium-ATPase 2 (SERCA2), an enzyme responsible for transporting Ca2+ from the cytosol into the endoplasmic reticulum (ER).[3][5] this compound binds to a novel site on SERCA2, inhibiting its Ca2+-ATPase activity.[3] This inhibition disrupts intracellular calcium homeostasis, leading to an increase in cytosolic Ca2+ levels and the depletion of ER calcium stores, which in turn induces ER stress.[3][5]

The induction of ER stress by this compound triggers multiple downstream signaling pathways, culminating in cancer cell death through:

-

Apoptosis: The sustained ER stress leads to the activation of apoptotic pathways.[3][6]

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase.[4][6][7]

-

Autophagy: In triple-negative breast cancer (TNBC) cells, this compound has been shown to trigger excessive autophagic cell death through the activation of the CaMKK-AMPK-mTOR pathway.[5][8]

Furthermore, in ER-negative breast cancer cells, this compound has been observed to downregulate Akt phosphorylation and decrease HER2/neu phosphorylation.[6][7] It also exhibits anti-angiogenic potential by inhibiting endothelial cell migration and the formation of tube-like networks.[1][7]

Quantitative Data on Anti-Cancer Activity

The anti-cancer efficacy of this compound has been quantified in numerous studies, both in vitro and in vivo. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 Value (µM) | Assay Used | Reference |

| SW480 | Human Colon Cancer | 0.8 | MTT Assay | [3] |

| HCT116 | Human Colon Cancer | >1 (approx. 1.2) | MTT Assay | [3] |

| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | Sulforhodamine B Assay | [4] |

| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | Sulforhodamine B Assay | [4] |

| MDA-MB-231 | ER-Negative Breast Cancer | 0.3 | Not Specified | [1] |

| MDA-MB-468 | ER-Negative Breast Cancer | 0.3 | Not Specified | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Dosing Regimen | Key Findings | Reference |

| SW480 Xenograft (Colorectal Cancer) | 4 mg/kg/day, intraperitoneally for 14 days | Significant suppression of tumor growth. | [9] |

| SW480 Xenograft (Colorectal Cancer) | Various doses for 14 days | Dose-dependent inhibition of tumor growth and reduction in tumor weight with little effect on body, liver, or spleen weight. | [3] |

| Triple-Negative Breast Cancer Xenograft | SMA-RL71 (10 mg/kg), intravenously, twice a week for 2 weeks | Significant suppression of tumor growth compared to control. Increased drug accumulation in the tumor by 16-fold. | [10] |

| Triple-Negative Breast Cancer Xenograft | 2 mg/kg | Inhibition of tumor growth comparable to 10 mg/kg of paclitaxel. | [11] |

Table 3: Molecular and Cellular Effects of this compound

| Effect | Cell Line | Concentration / Conditions | Quantitative Result | Reference |

| Apoptosis Induction | SKBr3 (ER-Negative Breast Cancer) | 1 µM for 48 hours | 35% of cells underwent apoptosis. | [6][7] |

| Apoptosis Induction | MDA-MB-231 (ER-Negative Breast Cancer) | 1 µM for 18 hours | ~40% of cells underwent apoptosis. | [1] |

| Ca2+-ATPase Activity Inhibition | SW480 (Human Colon Cancer) | 4 µM | 77% inhibition. | [3] |

| Oral Bioavailability | CD-1 Mice | Single oral dose of 8.5 mg/kg | Peak plasma concentration of 0.405 µg/ml at 5 minutes. | [1][7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assays

-

MTT Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or control for a specified duration (e.g., 24 or 48 hours).[3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[12]

-

-

Sulforhodamine B (SRB) Assay:

-

Cells are seeded in 96-well plates and treated with this compound.

-

After the treatment period, cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with SRB dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read to determine cell density, which is proportional to the number of viable cells.[4]

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Cells are treated with this compound or a vehicle control.

-

For apoptosis analysis, cells are harvested, washed, and resuspended in a binding buffer.[13]

-

Cells are stained with Annexin V-FITC (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).[13]

-

For cell cycle analysis, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye such as PI in the presence of RNase.[14]

-

The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different apoptotic states or cell cycle phases (G0/G1, S, G2/M).[4][15]

Western Blotting

-

Cells are treated with this compound, and whole-cell lysates are prepared.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, Akt, p-Akt, SERCA2).[4][6]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

In Vivo Xenograft Studies

-

Cancer cells (e.g., SW480) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[3]

-

This compound (or a vehicle control) is administered via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.[3][9]

-

Tumor volume is monitored regularly using calipers. Bodyweight and general health of the mice are also recorded.[3]

-

At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., Western blotting, immunohistochemistry).[3]

Affinity Chromatography for Target Identification

-

A biotinylated version of this compound (this compound-biotin) is synthesized.[3]

-

The biotinylated compound is conjugated to streptavidin beads.

-

Whole-cell lysates from cancer cells (e.g., SW480) are incubated with the this compound-biotin-conjugated beads.[3]

-

Proteins that bind to this compound are pulled down with the beads.

-

After washing to remove non-specific binders, the bound proteins are eluted.

-

The eluted proteins are separated by SDS-PAGE and visualized (e.g., by silver staining).[3]

-

Protein bands of interest are excised and identified using techniques such as mass spectrometry. The identity of the target can be confirmed by Western blotting using a specific antibody (e.g., anti-SERCA2).[3]

Visualizations: Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Leading to Apoptosis and Cell Cycle Arrest

Caption: this compound inhibits SERCA2, leading to ER stress-induced apoptosis and G2/M cell cycle arrest.

This compound-Induced Autophagy Signaling Pathway

Caption: this compound induces autophagy via the CaMKK-AMPK-mTOR pathway.

General Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for assessing the in vitro anti-cancer effects of this compound.

Conclusion

This compound is a potent curcumin analog with a well-defined mechanism of action centered on the inhibition of SERCA2 and the subsequent induction of ER stress. This activity translates to significant anti-cancer effects, including apoptosis, cell cycle arrest, and autophagy, across various cancer types. Its efficacy has been demonstrated both in vitro and in vivo, and it exhibits favorable characteristics such as oral bioavailability. The detailed experimental protocols and established signaling pathways outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule this compound targets SERCA2 at a novel site in the treatment of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The second-generation curcumin analogue this compound elicits G2/M cell cycle arrest and apoptosis in canine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a second-generation curcumin analog, induces apoptosis and downregulates Akt in ER-negative breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Small-molecule this compound-triggered excessive autophagic cell death as a potential therapeutic strategy in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

Investigating the Downstream Signaling Pathways of RL71: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL71, a second-generation synthetic analog of curcumin (B1669340), has demonstrated significant anti-cancer properties across a range of preclinical models. Its primary mechanism of action involves the specific inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase 2 (SERCA2), a crucial regulator of intracellular calcium homeostasis. This inhibition triggers a cascade of downstream signaling events, culminating in cell cycle arrest, apoptosis, and autophagy. This technical guide provides an in-depth exploration of the core downstream signaling pathways of this compound, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts in this area.

Introduction

This compound, with the chemical name 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidine-4-one, has emerged as a promising therapeutic candidate due to its potent cytotoxic effects in various cancer cell lines. Unlike its parent compound, curcumin, which has multiple cellular targets, this compound exhibits a more specific mechanism of action centered on the inhibition of SERCA2. This specificity makes this compound an attractive molecule for targeted cancer therapy. Understanding the intricate downstream signaling pathways activated by this compound is paramount for optimizing its therapeutic application and identifying potential biomarkers for patient stratification.

Core Mechanism of Action: SERCA2 Inhibition

The initial and most critical event in the signaling cascade induced by this compound is the inhibition of SERCA2. SERCA pumps are responsible for sequestering cytosolic Ca2+ into the endoplasmic reticulum (ER), maintaining a low cytosolic Ca2+ concentration and a high ER Ca2+ store. By inhibiting SERCA2, this compound disrupts this delicate balance, leading to two primary consequences: a sustained increase in cytosolic Ca2+ levels and depletion of ER Ca2+ stores. This disruption of calcium homeostasis is the linchpin for the subsequent downstream signaling events.

Downstream Signaling Pathways

The perturbation of intracellular calcium levels by this compound activates two major interconnected signaling pathways: ER stress-induced apoptosis and CaMKK-AMPK-mTOR-mediated autophagy.

Endoplasmic Reticulum (ER) Stress and Apoptosis

The depletion of ER calcium stores by this compound leads to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. To cope with this stress, cells activate the Unfolded Protein Response (UPR). However, prolonged or severe ER stress, as induced by this compound, overwhelms the UPR's adaptive capacity and triggers apoptosis.

Key molecular events in this pathway include:

-

Activation of UPR Sensors: While the specific roles of all three UPR branches (PERK, IRE1α, and ATF6) in this compound-induced ER stress require further elucidation, the activation of the PERK pathway leading to the upregulation of the pro-apoptotic transcription factor CHOP has been implicated.

-

Caspase Activation: The ER stress-induced apoptotic signal converges on the activation of the caspase cascade. Specifically, this compound treatment leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

CaMKK-AMPK-mTOR-Mediated Autophagy

The sustained increase in cytosolic Ca2+ also activates a distinct signaling pathway leading to autophagy, a cellular process of self-digestion of cytoplasmic components. In the context of this compound, this can lead to "excessive autophagic cell death" in some cancer types.

The key steps in this pathway are:

-

Activation of CaMKKβ: The elevated cytosolic Ca2+ levels activate Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ).

-

Activation of AMPK: CaMKKβ, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

-

Inhibition of mTOR: Activated AMPK phosphorylates and inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.

-

Induction of Autophagy: The inhibition of mTOR unleashes the autophagy machinery, leading to the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation. A key event in this process is the conversion of LC3-I to its lipidated form, LC3-II, which is a marker of autophagosome formation. This compound has been shown to enhance the interaction between SERCA2 and LC3B.[1]

Quantitative Data

The cytotoxic and signaling effects of this compound have been quantified in various cancer cell lines. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |

| SW480 | Human Colon Cancer | 0.8 | [1] |

| D-17 | Canine Osteosarcoma | 0.64 ± 0.04 | [1] |

| Gracie | Canine Osteosarcoma | 0.38 ± 0.009 | [1] |

| DH82 | Canine Histiocytic Sarcoma | 0.66 ± 0.057 | [2] |